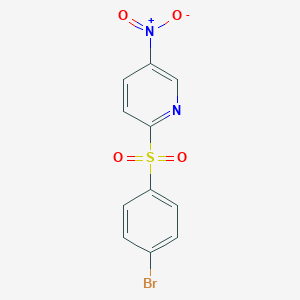

2-(4-Bromophenyl)sulfonyl-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)sulfonyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O4S/c12-8-1-4-10(5-2-8)19(17,18)11-6-3-9(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTFQRBVCPBJMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

Retrosynthetic Analysis of 2-(4-Bromophenyl)sulfonyl-5-nitropyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. polimi.itrsc.org For this compound, the most logical disconnection is at the carbon-sulfur (C-S) bond of the sulfone bridge. This disconnection reveals two key synthons: a 5-nitropyridyl cation (electrophile) and a 4-bromophenylsulfonyl anion (nucleophile).

These synthons correspond to practical synthetic equivalents. The electrophilic pyridine (B92270) component is typically a 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine (B43025). The presence of the strongly electron-withdrawing nitro group at the 5-position activates the C2 position of the pyridine ring towards nucleophilic attack. The nucleophilic partner can be derived from 4-bromobenzenesulfonyl chloride or its corresponding sulfinate salt.

Therefore, a primary synthetic strategy involves the coupling of these two precursors, as illustrated below:

Figure 1: Retrosynthetic Disconnection

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target compound hinges on the efficient preparation of its key intermediates.

2-Chloro-5-nitropyridine is a crucial intermediate for this synthesis. dissertationtopic.net It can be prepared through several established routes, often starting from readily available pyridine derivatives like 2-aminopyridine (B139424) or 2-hydroxypyridine. dissertationtopic.netprepchem.com

One common method involves the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction or diazotization in the presence of a chloride source. guidechem.com Another route starts with 2-hydroxypyridine, which is first nitrated to give 2-hydroxy-5-nitropyridine (B147068). This intermediate is then chlorinated using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.com A high-yield process has been described where 2-hydroxy-5-nitropyridine is treated with PCl₅ and POCl₃ to afford 2-chloro-5-nitropyridine with a purity greater than 99%. chemicalbook.com

| Starting Material | Key Reagents | Product | Reported Yield | Reference(s) |

| 2-Aminopyridine | 1. Conc. H₂SO₄, Fuming HNO₃ 2. NaNO₂, HCl | 2-Chloro-5-nitropyridine | ~85% (nitration step) | guidechem.com |

| 2-Hydroxy-5-nitropyridine | PCl₅, POCl₃ | 2-Chloro-5-nitropyridine | 98% | chemicalbook.com |

| 3-Nitropyridine (B142982) | Dichlorine monoxide, Triethylamine, Zinc chloride | 2-Chloro-5-nitropyridine | 95.3% | chemicalbook.com |

| 2-Halogenated acrylate | Nitromethane, Triethyl orthoformate, Ammonia, then PCl₅/POCl₃ | 2-Chloro-5-nitropyridine | 89.5% (chlorination step) | google.com |

The second key precursor is 4-bromobenzenesulfonyl chloride. survivaltechnologies.in This compound serves as the source for the 4-bromophenylsulfonyl moiety. It is typically synthesized by the chlorosulfonation of bromobenzene (B47551). chemicalbook.com In this reaction, bromobenzene is treated with an excess of chlorosulfonic acid (ClSO₃H). orgsyn.orggoogle.com The reaction needs to be carefully controlled due to its exothermic nature. Another approach involves the use of phosphorus pentachloride on sodium 4-bromobenzenesulfonate. orgsyn.org 4-Bromobenzenesulfonyl chloride is a versatile reagent used for the protection of amines and in the synthesis of various sulfonamides and sulfones. chemicalbook.comcore.ac.uk

| Starting Material | Key Reagents | Product | Key Features | Reference(s) |

| Benzene (B151609) | 1. H₂SO₄/SO₃ 2. Br₂ 3. ClSO₃H or PCl₅ | 4-Bromobenzenesulfonyl chloride | Multi-step process | orgsyn.org |

| Bromobenzene | Chlorosulfonic acid (ClSO₃H) | 4-Bromobenzenesulfonyl chloride | Direct electrophilic substitution | google.com |

| Sodium benzenesulfonate | 1. Br₂ 2. PCl₅ | 4-Bromobenzenesulfonyl chloride | Halogenation followed by chlorination | orgsyn.org |

Direct Coupling Reactions and Reaction Optimization

The final stage of the synthesis involves the formation of the carbon-sulfur bond to link the two precursor fragments. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. irjms.com The pyridine ring itself is electron-deficient, but the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the 5-position, greatly enhances the electrophilicity of the carbon atoms at the 2- and 6-positions. This activation makes 2-chloro-5-nitropyridine an excellent substrate for SNAr reactions. chemrxiv.orgacs.org

In the context of synthesizing this compound, the reaction involves the displacement of the chloride from 2-chloro-5-nitropyridine by a sulfur-based nucleophile. researchgate.netacsgcipr.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The leaving group (chloride) is subsequently eliminated to restore aromaticity. acsgcipr.org

The nucleophile can be sodium 4-bromobenzenesulfinate (B8426795) (ArSO₂Na). This salt can be prepared from 4-bromobenzenesulfonyl chloride by reduction. The direct reaction between 2-chloro-5-nitropyridine and sodium 4-bromobenzenesulfinate in a suitable polar aprotic solvent like DMF or DMSO would yield the final sulfone product directly.

| Electrophile | Nucleophile | Solvent | General Conditions | Product Type | Reference(s) |

| 2-Halopyridine | Thiol (RSH) | Water, Ethanol, or DMF | Often base-mediated (e.g., K₂CO₃, Et₃N) | Thioether | researchgate.netacsgcipr.org |

| 2-Fluoropyridine | Thiol (RSH) | DMF | Base-mediated (e.g., K₂CO₃) | Thioether | acs.org |

| 2-Chloro-5-nitropyridine | Aryl sulfinate (ArSO₂Na) | DMF or DMSO | Heat may be required | Aryl sulfone | General SNAr principles |

Sulfonylation refers to the introduction of a sulfonyl group (-SO₂R) onto a molecule. In this synthesis, the formation of the diaryl sulfone can be viewed as a sulfonylation of the pyridine ring.

There are two primary pathways to achieve this:

Direct Sulfonylation (One-Step): As mentioned in the SNAr section, the most direct route is the reaction of 2-chloro-5-nitropyridine with a pre-formed sulfinate salt, such as sodium 4-bromobenzenesulfinate. This is an efficient method that forms the C-S bond and establishes the sulfone oxidation state in a single step.

Thioether Formation followed by Oxidation (Two-Step): An alternative, two-step pathway involves an initial SNAr reaction between 2-chloro-5-nitropyridine and 4-bromothiophenol (B107966) in the presence of a base to form the intermediate thioether, 2-((4-bromophenyl)thio)-5-nitropyridine. This thioether is then oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This two-step approach allows for the isolation of the thioether intermediate and can sometimes offer better control and yields compared to the direct sulfonylation.

Recent advances have also focused on the direct C-H sulfonylation of pyridines, which avoids the need for a pre-halogenated pyridine. d-nb.infochemrxiv.org These methods often involve activating the pyridine ring with an agent like triflic anhydride, followed by the addition of a sulfinate salt. chemistryviews.orgresearchgate.net While these modern methods provide a streamlined approach to C4-sulfonylated pyridines, the classical SNAr reaction on an activated substrate like 2-chloro-5-nitropyridine remains a robust and widely used strategy for accessing C2-sulfonylated derivatives. d-nb.infoacs.org

Potential Application of Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. nih.govtcichemicals.com Its application to the synthesis of this compound would likely involve the coupling of a pyridine-based precursor with a bromophenyl component.

A plausible synthetic route could involve the Suzuki-Miyaura coupling of a 2-sulfonyl-5-nitropyridine derivative with a (4-bromophenyl)boronic acid or its corresponding boronate ester. The success of such a reaction is often dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of 2-substituted pyridines, which can be challenging substrates, specialized catalyst systems are often required to achieve good yields. nih.gov

Research on the Suzuki-Miyaura coupling of other pyridine derivatives provides insights into potential reaction conditions. For instance, palladium catalysts such as Pd(PPh₃)₄ or systems based on Pd₂(dba)₃ with phosphine (B1218219) or phosphite (B83602) ligands have proven effective for similar transformations. nih.govmdpi.com The choice of base is also critical, with potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) often employed in solvents like 1,4-dioxane (B91453) or toluene. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | nih.govmdpi.com |

| Ligand | Phosphine or phosphite ligands | nih.gov |

| Base | K₂CO₃ or K₃PO₄ | mdpi.com |

| Solvent | 1,4-Dioxane or Toluene | mdpi.com |

| Temperature | 70-100 °C | mdpi.comnih.gov |

It is important to note that the electron-withdrawing nature of the nitro group and the sulfonyl group in the target molecule could influence the reactivity of the pyridine ring, potentially requiring optimization of the reaction conditions.

Alternative and Novel Synthetic Approaches

Beyond traditional cross-coupling methods, several modern synthetic strategies offer potential avenues for the synthesis of this compound.

Electrochemical synthesis has emerged as a green and powerful tool in organic chemistry, offering mild reaction conditions and often avoiding the need for harsh reagents. mdpi.com This methodology could potentially be applied to the synthesis of this compound. For instance, an electrochemical approach might be used to form the sulfonyl bond or to introduce the nitro group onto the pyridine ring through oxidative or reductive processes.

While specific electrochemical methods for the direct synthesis of this compound are not widely reported, the principles of electrosynthesis have been successfully applied to the creation of other complex heterocyclic molecules. rsc.orgchemrxiv.org For example, electrochemical methods have been used to synthesize S-oxide metabolites of phenothiazine-containing drugs and to construct CN-substituted imidazo[1,5-a]pyridines. mdpi.comrsc.org These examples highlight the potential for developing a novel electrochemical pathway for the target molecule.

The development of such a process would require careful selection of reagents and reaction conditions that are compatible with all steps of the sequence. While a specific one-pot synthesis for this compound is not documented, the general principles have been applied to the synthesis of various nitropyrazole and diphenylpyrazine derivatives, demonstrating the feasibility of this approach for heterocyclic compounds. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups of the target molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of 2-(4-Bromophenyl)sulfonyl-5-nitropyridine is anticipated to exhibit a series of absorption bands corresponding to the vibrational modes of its specific structural components. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

The nitro group (NO₂) would also produce strong and distinct absorption bands. The asymmetric stretching vibration is expected to appear in the 1550-1500 cm⁻¹ range, while the symmetric stretch would be found between 1370-1330 cm⁻¹.

Aromatic C-H stretching vibrations from both the bromophenyl and nitropyridine rings would be visible in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic rings would generate a series of bands in the 1600-1400 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Anticipated FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric NO₂ Stretch | 1550-1500 |

| Aromatic C=C/C=N Stretch | 1600-1400 |

| Symmetric NO₂ Stretch | 1370-1330 |

| Asymmetric SO₂ Stretch | 1350-1300 |

| Symmetric SO₂ Stretch | 1160-1120 |

| C-Br Stretch | 600-500 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy would provide complementary information to the FT-IR data. While the polar sulfonyl and nitro groups would show strong IR bands, the vibrations of the non-polar aromatic rings are often more prominent in the Raman spectrum. Symmetrical vibrations, in particular, tend to be strong in Raman scattering.

The symmetric stretching of the nitro group and the sulfonyl group would be observable. The breathing modes of the pyridine (B92270) and benzene (B151609) rings would also be expected to produce characteristic Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of the molecule by probing the magnetic environments of the hydrogen and carbon nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum would provide information on the number, environment, and coupling of the protons in the molecule. The aromatic region of the spectrum would be of particular interest. The protons on the 4-bromophenyl ring are expected to appear as a pair of doublets, characteristic of a para-substituted benzene ring. The protons on the 5-nitropyridine ring would also exhibit distinct chemical shifts and coupling patterns, influenced by the electron-withdrawing effects of the nitro and sulfonyl groups.

Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Protons on 4-bromophenyl ring | 7.5 - 8.0 | Doublet |

| Protons on 5-nitropyridine ring | 8.5 - 9.5 | Dependent on coupling |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached functional groups. The carbon atom attached to the bromine in the bromophenyl ring would have a characteristic chemical shift. The carbons in the nitropyridine ring would be significantly affected by the electron-withdrawing nitro and sulfonyl groups, leading to downfield shifts.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbons in 4-bromophenyl ring | 120 - 140 |

| Carbons in 5-nitropyridine ring | 140 - 160 |

| Carbon attached to Bromine | ~125 |

| Carbon attached to Nitrogen (Pyridine) | ~150-160 |

| Carbon attached to Nitro group | ~140-150 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and to confirm the connectivity between the different structural fragments, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial in confirming the connectivity between the 4-bromophenyl ring, the sulfonyl group, and the 5-nitropyridine ring by observing correlations between the protons on one ring and the carbons on the other, through the sulfonyl bridge.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental formula of a novel compound. For this compound, with a chemical formula of C₁₁H₇BrN₂O₄S, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

The fragmentation of this compound under mass spectrometry conditions, such as through electron impact (EI) or electrospray ionization (ESI), would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the sulfonyl group and the pyridine ring. Common fragments might include the 4-bromophenylsulfonyl cation, the 5-nitropyridinyl radical, and further breakdown products resulting from the loss of SO₂ or NO₂.

| Fragment | Proposed Structure | Significance |

| [M]+• | [C₁₁H₇BrN₂O₄S]+• | Molecular ion, confirms molecular weight. |

| [M-NO₂]+ | [C₁₁H₇BrNSO₂]+ | Loss of the nitro group. |

| [M-SO₂]+ | [C₁₁H₇BrN₂O₂]+• | Loss of sulfur dioxide. |

| [C₆H₄BrSO₂]+ | Formation of the 4-bromophenylsulfonyl cation. | |

| [C₅H₃N₂O₂]+ | Formation of the 5-nitropyridinyl cation. | |

| [C₆H₄Br]+ | Bromophenyl cation, indicating the bromo-substituted ring. |

This table represents a hypothetical fragmentation pattern based on the structure of the compound. Actual experimental data would be required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the electronic transitions within its aromatic and heteroaromatic systems.

The presence of the nitropyridine and bromophenyl groups, connected by a sulfonyl bridge, creates a conjugated system that influences the electronic absorption properties. The spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic rings and potentially n → π* transitions associated with the nitro group and the nitrogen atom of the pyridine ring. The solvent used for the analysis can also influence the position and intensity of these absorption maxima (λmax).

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-350 | Phenyl and Pyridine rings |

| n → π | 300-400 | Nitro group (NO₂) |

This table provides an estimation of the expected absorption regions. The actual λmax values would need to be determined experimentally.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction (XRD) analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |

| Bond Lengths and Angles | Precise measurements of the covalent bonds and angles within the molecule. |

| Torsion Angles | The rotational orientation of different parts of the molecule relative to each other. |

| Intermolecular Interactions | Non-covalent forces holding the molecules together in the crystal. |

The data in this table would be obtained from a single-crystal X-ray diffraction experiment.

At present, specific, publicly available experimental data from high-resolution mass spectrometry, UV-Vis spectroscopy, and X-ray diffraction for this compound is limited. The information presented herein is based on the theoretical considerations of its chemical structure and the expected outcomes from these advanced analytical techniques. Further empirical research is required to fully characterize this compound.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are routinely used to elucidate molecular characteristics. However, the application of these specific computational methods to this compound has not been documented in the available research.

Therefore, a detailed discussion and the presentation of specific data tables concerning its quantum chemical calculations, including DFT studies, FMO analysis (HOMO-LUMO energies), MEP mapping, Natural Bond Orbital (NBO) analysis, Nonlinear Optical (NLO) properties, and Mulliken population analysis, cannot be provided at this time. The scientific community has yet to publish research focusing on the computational characterization of this particular compound.

Further research and dedicated computational studies would be necessary to generate the data required to populate the detailed analytical framework requested. Such studies would be invaluable for understanding the fundamental electronic and structural properties of this compound, potentially guiding future experimental work and applications.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational chemistry studies specifically focused on the compound This compound . While the requested analytical framework—encompassing molecular dynamics simulations and advanced electron density analysis—represents a robust approach for characterizing chemical compounds, its application is contingent upon the existence of foundational research. Currently, there are no specific published studies detailing the conformational dynamics, protein-ligand interactions, or the electronic structure of this compound to the level of detail required for a comprehensive scientific article.

General methodologies for the computational techniques outlined in the requested article are well-established. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules in solution and for understanding the dynamic nature of protein-ligand binding. Similarly, advanced electron density analyses, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analysis, provide deep insights into the electronic structure and non-covalent interactions that govern molecular behavior. However, the application of these methods to a specific compound like this compound requires dedicated research projects, the results of which would be published in peer-reviewed scientific journals.

The absence of such specific data precludes a detailed discussion on the following topics for this compound:

Computational Chemistry and Theoretical Investigations of Molecular Properties

Advanced Electron Density Analysis:

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. For 2-(4-Bromophenyl)sulfonyl-5-nitropyridine, a theoretical Hirshfeld surface analysis would highlight the key interactions that dictate its solid-state architecture.

The analysis generates a three-dimensional surface around the molecule, color-coded to indicate the types and relative strengths of intermolecular contacts. Regions of the surface with red spots would indicate strong, close contacts, typically associated with hydrogen bonds. In the case of this compound, potential C-H···O and C-H···N hydrogen bonds are expected to be significant contributors to the crystal packing. The nitro group's oxygen atoms and the pyridine (B92270) ring's nitrogen atom are likely to act as hydrogen bond acceptors.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Hypothetical Percentage Contribution (%) |

| H···H | 35.0 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.2 |

| N···H/H···N | 11.8 |

| Br···H/H···Br | 10.3 |

| Other | 7.2 |

This table is a hypothetical representation based on analyses of structurally similar compounds and is intended for illustrative purposes.

Reaction Mechanism Studies through Computational Approaches (e.g., Molecular Electron Density Theory)

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity. mdpi.com This theory posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs the course of a chemical reaction. mdpi.com A computational study of this compound using MEDT would provide valuable insights into its potential reaction mechanisms.

The global electron density transfer (GEDT) is a key concept in MEDT, indicating the flow of electron density from a nucleophile to an electrophile in polar reactions. mdpi.com The electrophilicity (ω) and nucleophilicity (N) indices of this compound and its potential reaction partners can be calculated to predict the feasibility and nature of a reaction. The presence of the electron-withdrawing sulfonyl and nitro groups is expected to render the pyridine ring electron-deficient, making the compound a good electrophile.

For instance, in a hypothetical reaction with a nucleophile, MEDT analysis would likely show a significant GEDT from the nucleophile to the pyridine ring of this compound. The analysis of the conceptual DFT indices would confirm the polar nature of such a reaction. nih.gov Bonding Evolution Theory (BET), a component of MEDT, could further elucidate the step-by-step mechanism of bond formation and breaking by tracking the changes in electron density along the reaction pathway. nih.gov This would allow for the identification of transition states and intermediates, providing a comprehensive picture of the reaction dynamics. nih.gov

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by the surrounding solvent. nih.gov Computational studies can model these solvent effects, predicting how properties like absorption and emission spectra change in different solvent environments. For this compound, the polarity of the solvent is expected to play a crucial role.

In polar solvents, the permanent dipole moment of the solvent molecules can interact with the solute molecule, leading to a stabilization of the ground and excited states. researchgate.net This can cause a shift in the absorption and emission maxima, a phenomenon known as solvatochromism. Given the polar nature of the sulfonyl and nitro groups, this compound is likely to exhibit noticeable solvatochromic shifts.

A theoretical investigation could employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment. By calculating the electronic transition energies in solvents of varying polarity, a correlation between the solvent polarity parameter and the spectral shifts can be established. citeab.com The results would likely show a red shift (bathochromic shift) in the absorption spectrum with increasing solvent polarity, indicating a greater stabilization of the excited state relative to the ground state. These computational predictions are invaluable for understanding and predicting the behavior of the compound in different chemical environments, which is crucial for its potential applications. nih.gov

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features within the 2-(4-Bromophenyl)sulfonyl-5-nitropyridine Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, three primary components are considered critical for its activity: the 5-nitropyridine ring, the sulfonyl linker, and the 4-bromophenyl group.

The 5-Nitropyridine Ring: The pyridine (B92270) ring is a common motif in medicinal chemistry, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking. The presence of the nitro group at the 5-position is particularly significant. The strong electron-withdrawing nature of the nitro group can polarize the pyridine ring, potentially enhancing its ability to act as a hydrogen bond acceptor or to participate in dipole-dipole interactions with a biological target. The nitro group itself may also be a key interaction point with the target protein. Many bioactive nitropyridine derivatives have been synthesized, underscoring the importance of this moiety for biological activity. nih.gov

The Sulfonyl Linker: The sulfonyl group (-SO2-) serves as a rigid and chemically stable linker connecting the pyridine and phenyl rings. Its tetrahedral geometry and the presence of two oxygen atoms make it a potent hydrogen bond acceptor. This feature is often critical for anchoring a ligand within a protein's binding site. The sulfone moiety is a key component in a variety of inhibitors designed for different biological targets. mdpi.com Furthermore, the sulfonyl group's electron-withdrawing properties can influence the electronic characteristics of the adjacent aromatic rings.

The 4-Bromophenyl Group: The phenyl ring provides a scaffold for hydrophobic interactions with the target, often fitting into a hydrophobic pocket within the protein. The bromine atom at the 4-position (para) is a key feature. As a halogen, bromine can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The position and nature of the halogen on the phenyl ring can significantly impact binding affinity. nih.govnih.gov

Collectively, these three components form the essential pharmacophore of this compound, where the nitropyridine and sulfonyl groups provide key polar interactions and the bromophenyl group engages in hydrophobic and halogen bonding interactions.

Impact of Substituent Modifications on Molecular Interactions

Modifying the substituents on either the pyridine or the phenyl ring can have a profound impact on the molecular interactions and, consequently, the biological activity.

Modifications on the Pyridine Ring: The reactivity and binding affinity of phenylsulfonyl pyridine derivatives can be tuned by altering the substituents on the pyridine ring. rsc.org Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) or electron-donating groups (e.g., -OCH3, -NH2) would significantly alter the electronic profile of the pyridine ring. An electron-donating group would increase the electron density on the ring, potentially weakening its ability to act as a hydrogen bond acceptor but possibly enhancing other interactions. Conversely, a different electron-withdrawing group could maintain or enhance the established interactions. The position of the substituent is also critical; moving the nitro group from the 5-position to another position would change the geometry of the molecule and its interaction profile.

Modifications on the Phenyl Ring: Changes to the substituent on the phenyl ring primarily affect hydrophobic and halogen bonding interactions.

Position of the Bromo Group: Moving the bromine atom from the para (4) position to the meta (3) or ortho (2) position would alter the molecule's shape and the directionality of the potential halogen bond, which could either improve or diminish binding affinity.

Nature of the Halogen: Replacing bromine with other halogens (F, Cl, I) would systematically change the size, electronegativity, and polarizability of the substituent. This allows for fine-tuning of the halogen bond strength and hydrophobic interactions. Generally, in SAR studies of pyridine derivatives, the presence of halogen atoms can be a critical determinant of activity. nih.govnih.gov

Non-Halogen Substituents: Replacing the bromo group with other substituents of varying size and electronic properties (e.g., methyl, methoxy, trifluoromethyl) would provide further insight into the steric and electronic requirements of the binding pocket. For instance, a bulky group might be detrimental if the binding pocket is sterically constrained. nih.govnih.gov

The following table illustrates the hypothetical impact of various substituent modifications on the biological activity, based on general SAR principles for related compounds.

| Scaffold | R1 (on Pyridine) | R2 (on Phenyl) | Anticipated Change in Activity | Rationale |

| Phenylsulfonyl-pyridine | 5-NO2 | 4-Br | Reference Compound | Baseline activity. |

| Phenylsulfonyl-pyridine | 5-CN | 4-Br | Potentially similar or slightly decreased | Cyano group is also electron-withdrawing but has different geometry and H-bonding capacity. |

| Phenylsulfonyl-pyridine | 5-NH2 | 4-Br | Likely decreased | Electron-donating group alters ring electronics, potentially disrupting key interactions. |

| Phenylsulfonyl-pyridine | 5-NO2 | 4-Cl | Potentially similar or slightly decreased | Chlorine is smaller and a weaker halogen bond donor than bromine. |

| Phenylsulfonyl-pyridine | 5-NO2 | 4-CF3 | Potentially increased or decreased | Trifluoromethyl group is strongly electron-withdrawing and can alter hydrophobic interactions. |

| Phenylsulfonyl-pyridine | 5-NO2 | 2-Br | Likely decreased | Ortho-substitution may cause steric hindrance and disrupt the optimal binding conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activities. Key descriptors for the this compound scaffold would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule. For this scaffold, important descriptors would include the partial charges on the nitro group oxygens, the sulfonyl group oxygens, and the pyridine nitrogen. The Hammett constant (σ) for the substituent on the phenyl ring would also be a critical parameter, quantifying its electron-donating or -withdrawing nature. Studies on similar heterocyclic systems have shown that charge transfer within the molecule can be a controlling factor in activity. nih.gov

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water. The hydrophobicity of the substituent on the phenyl ring (described by the hydrophobic constant π) would be particularly important, as this part of the molecule is likely to interact with a hydrophobic pocket. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) or Taft steric parameters (Es) for the phenyl ring substituent could be used to model the influence of substituent size on binding.

A hypothetical QSAR equation for a series of analogs might take the following form:

log(1/IC50) = c1LogP + c2σ + c3*Es + constant

Where:

IC50 is the concentration of the compound required to achieve 50% inhibition.

σ represents the electronic effect of the phenyl substituent.

Es represents the steric effect of the phenyl substituent.

c1, c2, c3 are coefficients determined by regression analysis.

The following table provides hypothetical descriptor values and predicted activity for a small set of analogs, illustrating the principles of a QSAR model.

| Compound | Phenyl Substituent (R2) | LogP | Sigma (σ) | Steric (Es) | Predicted Activity (log(1/IC50)) |

| 1 | 4-Br | 3.5 | 0.23 | -1.16 | 5.0 |

| 2 | 4-Cl | 3.2 | 0.23 | -0.97 | 4.8 |

| 3 | 4-H | 2.7 | 0.00 | 0.00 | 4.2 |

| 4 | 4-CH3 | 3.2 | -0.17 | -1.24 | 4.5 |

| 5 | 4-OCH3 | 2.6 | -0.27 | -0.55 | 4.1 |

Such a model, once validated, would be a powerful tool for prioritizing the synthesis of new derivatives with a higher probability of being active, thereby accelerating the drug discovery process.

In Vitro Biological Interactions and Molecular Target Engagement

Molecular Docking Studies for Predicted Binding Affinities and Orientations

There are no published molecular docking studies for 2-(4-Bromophenyl)sulfonyl-5-nitropyridine against the specified protein targets.

Ligand-Protein Interaction Profiling (e.g., Dihydrofolate synthase, Histone Deacetylase 6, Urease, SARS-CoV2 Main Protease, Glucokinase)

No research data is available on the predicted binding affinities or interaction profiles of this compound with Dihydrofolate synthase, Histone Deacetylase 6, Urease, SARS-CoV2 Main Protease, or Glucokinase.

Covalent Docking Approaches

There is no information available on the use of covalent docking approaches to study the interaction of this compound with any biological target.

Analysis of Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Without molecular docking data, an analysis of potential binding site interactions such as hydrogen bonding, hydrophobic interactions, or pi-stacking cannot be performed.

In Vitro Enzymatic Inhibition/Activation Assays

No studies have been published detailing the results of in vitro enzymatic inhibition or activation assays for this compound against any enzyme, including those listed in the outline.

Interaction with Biomolecules (e.g., DNA Bases)

There is no available research on the direct interaction of this compound with biomolecules like DNA bases.

Selectivity Profiling against Related Biological Targets

No selectivity profiling studies have been conducted or published for this compound to assess its activity against a panel of related biological targets.

Derivatization Strategies and Analog Development

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. researchgate.net This approach is valuable for discovering novel chemical entities that retain the desired biological activity of a parent compound while potentially improving upon its properties, such as potency, selectivity, or pharmacokinetic profile.

In the context of 2-(4-bromophenyl)sulfonyl-5-nitropyridine, scaffold hopping could involve replacing the central pyridine (B92270) ring with other heterocyclic systems. For instance, the pyridine could be replaced with a pyrimidine, pyrazine, or even a non-aromatic heterocycle, while maintaining the key pharmacophoric features of the sulfonyl and nitro-substituted phenyl groups. Such changes can alter the spatial arrangement of the key functional groups, leading to new interactions with biological targets.

Bioisosteric replacement is a more conservative approach where one atom or group of atoms is exchanged for another with similar physical and chemical properties, aiming to produce a molecule with similar biological effects. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements can be envisioned:

Nitro Group Replacement: The nitro group is a strong electron-withdrawing group, but it can sometimes be associated with metabolic liabilities. A common bioisosteric replacement for the nitro group is the trifluoromethyl (CF3) group. nih.govnih.gov The CF3 group is also strongly electron-withdrawing and can mimic the electronic effects of the nitro group while often improving metabolic stability. Other potential bioisosteres for the nitro group include the cyano (-CN) group and the sulfone (-SO2R) group.

Bromine Atom Replacement: The bromine atom on the phenyl ring can be replaced with other halogens such as chlorine or fluorine, or with other functional groups like a methyl or trifluoromethyl group. These changes can influence the lipophilicity and electronic nature of the phenyl ring, which can in turn affect binding affinity and pharmacokinetic properties.

Pyridine Nitrogen Replacement: The nitrogen atom in the pyridine ring can be repositioned to create isomeric pyridyl analogs, or the entire pyridine ring can be replaced by other aromatic systems like a phenyl or thiophene (B33073) ring. cambridgemedchemconsulting.com

| Original Group | Potential Bioisosteric Replacement(s) | Rationale |

| Nitro (-NO2) | Trifluoromethyl (-CF3), Cyano (-CN) | Mimic electron-withdrawing nature, potentially improve metabolic stability. nih.govnih.gov |

| Bromo (-Br) | Chloro (-Cl), Fluoro (-F), Methyl (-CH3) | Modulate lipophilicity and electronic properties. |

| Pyridine Ring | Phenyl, Thiophene, Pyrimidine | Alter heterocyclic core while maintaining aromaticity. cambridgemedchemconsulting.com |

Introduction of Diverse Functional Groups on the Pyridine Ring

The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strong electron-withdrawing nitro and sulfonyl groups. This reactivity can be exploited to introduce a variety of functional groups at different positions on the pyridine ring.

The starting material, 2-chloro-5-nitropyridine (B43025), is a key intermediate for the synthesis of the parent compound and its analogs. google.comgoogle.comnih.gov The chlorine atom at the 2-position is readily displaced by various nucleophiles. By reacting 2-chloro-5-nitropyridine with different thiols, a library of 2-(arylsulfanyl)-5-nitropyridines can be generated, which can then be oxidized to the corresponding sulfones.

Furthermore, substitution reactions on 5-nitropyridine-2-sulfonic acid and its salts have been shown to be an effective way to introduce a range of substituents at the 2-position of the 5-nitropyridine scaffold. researchgate.net Nucleophiles such as alkoxides, amines, and halides can displace the sulfonate group to yield a diverse set of 2-substituted-5-nitropyridines. researchgate.net

| Position on Pyridine Ring | Functional Group Introduced | Synthetic Strategy |

| 2-position | Alkoxy, Amino, Halogen | Nucleophilic substitution on 5-nitropyridine-2-sulfonic acid. researchgate.net |

| 2-position | Aryl/Alkyl-sulfonyl | Reaction of 2-chloro-5-nitropyridine with various thiols followed by oxidation. |

| 3- or 4-position | Various substituents | Functionalization of the pyridine ring prior to the introduction of the sulfonyl moiety. |

Modifications of the Sulfonyl Linkage and Phenyl Moiety

The sulfonyl linkage and the 4-bromophenyl moiety are also amenable to modification to generate a diverse library of analogs.

Sulfonyl Linkage Modification: The sulfonyl group can be replaced with other linker functionalities. For instance, a sulfoxide (B87167) group, which is a lower oxidation state of sulfur, could be explored. The synthesis of diaryl sulfones can be achieved through various methods, including the base-promoted reaction of sulfonyl hydrazines with diaryliodonium salts, offering a route to diverse sulfonyl-linked compounds. cambridgemedchemconsulting.com

Phenyl Moiety Modification: The 4-bromophenyl group can be replaced with a wide range of other substituted or unsubstituted aryl or heteroaryl rings. This can be achieved by starting with different arylthiols in the initial synthesis step. For example, using 4-chlorothiophenol (B41493) would lead to the corresponding 2-(4-chlorophenyl)sulfonyl-5-nitropyridine. The bromine atom itself serves as a useful synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Synthesis and Evaluation of Pyridyl Analogs

The synthesis of pyridyl analogs of this compound typically starts from commercially available and versatile precursors like 2-chloro-5-nitropyridine. google.comgoogle.com The general synthetic route involves the nucleophilic aromatic substitution of the chlorine atom with a substituted thiophenol, followed by oxidation of the resulting thioether to the sulfone.

For instance, the synthesis of a series of 2-(4-substituted-phenyl)sulfonyl-5-nitropyridine analogs would involve reacting 2-chloro-5-nitropyridine with various 4-substituted thiophenols (e.g., 4-fluorothiophenol, 4-methylthiophenol) in the presence of a base. The resulting 2-(4-substituted-phenylsulfanyl)-5-nitropyridines are then oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to yield the final sulfone analogs.

The evaluation of these synthesized analogs would typically involve a battery of in vitro and in vivo assays to determine their biological activity. This could include assays to measure their inhibitory activity against specific enzymes or their effects on cellular pathways. Structure-activity relationship (SAR) studies would then be conducted to correlate the structural modifications with the observed biological activities, guiding the design of further generations of more potent and selective compounds.

| Analog Type | Synthetic Precursor | Key Reaction | Potential for Evaluation |

| 2-(4-Substituted-phenyl)sulfonyl-5-nitropyridines | 2-Chloro-5-nitropyridine, 4-Substituted thiophenols | Nucleophilic aromatic substitution, Oxidation | Structure-activity relationship studies. |

| Isomeric Pyridyl Analogs | Isomeric chloronitropyridines | Nucleophilic aromatic substitution, Oxidation | Investigating the importance of substituent positioning. |

| Analogs with Modified Linkers | 2-Chloro-5-nitropyridine, Aryl sulfinic acids | Alternative coupling strategies | Exploring the role of the sulfonyl linker. |

Future Research Directions and Potential Applications

Development of Advanced Computational Models for Prediction

The future of drug discovery and materials science is intrinsically linked to the power of computational modeling. For a molecule like 2-(4-Bromophenyl)sulfonyl-5-nitropyridine, the development of sophisticated in silico tools can accelerate the prediction of its bioactivity and physicochemical properties, saving considerable time and resources.

Advanced computational models are becoming indispensable for predicting molecular interactions with high efficiency. stmjournals.com Techniques such as Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, revealing conformational changes and transitional states that are crucial for its function. stmjournals.com Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balanced approach to study large biomolecular systems with high precision, which would be invaluable in understanding the interactions of this compound with biological targets. stmjournals.com

Machine learning algorithms, fueled by large datasets, are also poised to revolutionize the prediction of molecular properties. stmjournals.comnih.gov By training models on existing data for similar sulfonylpyridine and nitropyridine derivatives, it is possible to forecast the bioactivity of novel compounds like this compound with remarkable speed and accuracy. stmjournals.comnih.gov These predictive models can help in identifying promising candidates for further experimental validation, thereby streamlining the discovery process. nih.gov A significant challenge, however, remains the need for high-quality, extensive datasets to train these models effectively. nih.gov

Future research should focus on creating robust Quantitative Structure-Activity Relationship (QSAR) models tailored for this class of compounds. These models mathematically correlate the chemical structure with biological activity, enabling the prediction of potency and potential off-target effects. The development of such predictive tools will be instrumental in guiding the synthesis of more effective and safer derivatives.

Exploration of Novel Synthetic Pathways

The advancement of synthetic organic chemistry continuously provides new tools to construct complex molecules with greater efficiency and precision. For this compound, exploring novel synthetic pathways is crucial for accessing structural analogs and for process optimization.

Traditional methods for forming the sulfone linkage, such as the oxidation of corresponding sulfides or Friedel-Crafts type reactions, are well-established. nih.govthieme-connect.com However, these methods can sometimes lack sustainability. nih.gov Recent progress in sulfone synthesis has focused on more sustainable approaches, including the use of sulfur dioxide as a direct source of the sulfonyl group. nih.govwikipedia.org Investigating such green chemistry approaches for the synthesis of this compound could lead to more environmentally friendly and cost-effective production methods.

Furthermore, modern cross-coupling methodologies offer powerful alternatives for constructing the C-S bond. mdpi.com Metal-catalyzed reactions, for instance, could provide a versatile platform for synthesizing a library of derivatives by varying the aryl partners. Another promising avenue is the C-H functionalization, which allows for the direct introduction of the sulfonyl group onto the pyridine (B92270) ring, potentially simplifying the synthetic route. thieme-connect.comresearchgate.net

The development of one-pot synthesis procedures, where multiple reaction steps are performed in a single reaction vessel, would also be a significant advancement. researchgate.net This approach not only improves efficiency but also reduces waste and purification efforts. Future synthetic research should aim to develop modular and scalable routes to this compound and its analogs, facilitating the exploration of their structure-activity relationships.

Investigation of New Biological Targets and Mechanisms of Action

The structural motifs present in this compound suggest a high potential for biological activity. Both sulfone and nitropyridine moieties are found in numerous bioactive compounds. iomcworld.comresearchgate.net A critical future research direction is the identification of novel biological targets and the elucidation of the mechanisms through which this compound exerts its effects.

Recent studies on 3-nitropyridine (B142982) analogues have identified them as a novel class of microtubule-targeting agents with potent anti-cancer effects. nih.gov These compounds were found to induce cell cycle arrest and inhibit tubulin polymerization by binding to the colchicine-site of tubulin. nih.gov Given the structural similarity, it is plausible that this compound could also interact with microtubules, making it a candidate for anticancer drug development.

The sulfone group is a key pharmacophore in a variety of therapeutic agents, including antibiotics like dapsone. wikipedia.org The antibacterial potential of pyridine derivatives is also well-documented, with some compounds showing activity against multidrug-resistant pathogens. nih.gov Therefore, investigating the antimicrobial properties of this compound against a panel of clinically relevant bacteria and fungi is a logical next step.

Furthermore, computer-aided predictions can be employed to identify potential biological targets. By screening the compound against databases of known protein structures, it may be possible to generate hypotheses about its mode of action, which can then be validated experimentally. researchgate.net Understanding the specific molecular interactions will be crucial for optimizing the compound's efficacy and selectivity.

Integration of In Silico, In Vitro, and High-Throughput Screening Approaches

The synergy between computational and experimental methods offers a powerful paradigm for modern drug discovery and materials science. For this compound, an integrated approach combining in silico modeling, in vitro assays, and high-throughput screening (HTS) will be essential for unlocking its full potential.

The process can begin with virtual high-throughput screening (vHTS), where large compound libraries are computationally screened to identify molecules with a high probability of interacting with a specific target. nih.govnih.gov This can significantly narrow down the number of compounds for experimental testing. Following the in silico screening, the most promising candidates, including this compound and its designed analogs, would be synthesized and subjected to in vitro biological assays.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel, using automated biochemical or cell-based assays. researchgate.netresearchgate.net This can quickly identify "hits" that exhibit the desired biological activity. The integration of HTS with in silico methods has been shown to enrich the identification of active compounds compared to traditional HTS alone. frontiersin.org

The data generated from in vitro and HTS experiments can then be fed back into the computational models to refine their predictive accuracy. nih.gov This iterative cycle of prediction, synthesis, testing, and model refinement is a cornerstone of modern drug discovery. nih.govresearchgate.net Such an integrated strategy will not only accelerate the identification of lead compounds but also provide a deeper understanding of the structure-activity relationships governing the biological effects of the this compound scaffold.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Bromophenyl)sulfonyl-5-nitropyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyridine core. A common approach includes:

- Sulfonylation : Reacting 5-nitropyridine derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization or iodine staining.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Validate purity via melting point analysis and HPLC .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., sulfonyl and nitro groups) via chemical shifts. For example, the sulfonyl group adjacent to pyridine causes deshielding (~δ 8.5–9.0 ppm for aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] signature) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Br percentages (±0.3% tolerance) .

Advanced: How can density functional theory (DFT) models predict electronic properties?

Methodological Answer:

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .

- Key Outputs :

- Validation : Compare computed IR/Raman spectra with experimental data to refine models .

Advanced: How can thermal stability and phase transitions be systematically evaluated?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) :

- Heat rate: 10°C/min under nitrogen.

- Identify melting points (endothermic peaks) and decomposition temperatures (exothermic events) .

- Thermogravimetric Analysis (TGA) :

- Quantify mass loss (%) at elevated temperatures (e.g., 25–500°C) to assess decomposition pathways .

- Applications : Data informs solvent selection for reactions and storage conditions (e.g., avoiding temperatures >150°C).

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:

- Scenario : Discrepancies in NMR chemical shifts vs. DFT-predicted values.

- Steps :

- Re-examine experimental conditions : Ensure solvent deuteration (e.g., CDCl₃ vs. DMSO-d₆) does not skew shifts.

- Re-optimize computational models : Include solvent effects (PCM model) and relativistic corrections for bromine .

- Cross-validate : Use X-ray crystallography (if crystals are obtainable) to confirm bond lengths/angles .

Advanced: What strategies assess potential pharmacological activity?

Methodological Answer:

- In silico Screening :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., kinases, GPCRs). Focus on the sulfonyl group’s hydrogen-bonding capacity .

- In vitro Assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Test against COX-2 or phosphodiesterases, given structural analogs’ anti-inflammatory activity .

Advanced: How to address solubility limitations in aqueous systems?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water or ethanol-water mixtures (≤10% organic phase) for in vitro studies.

- Salt Formation : React with sodium hydroxide to generate a water-soluble sulfonate derivative.

- Surfactant-Assisted Solubilization : Employ polysorbate 80 (0.1–1% w/v) in buffer solutions .

Advanced: What analytical methods detect trace impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase. Monitor at 254 nm for nitro group absorption.

- LC-MS/MS : Identify impurities (e.g., des-bromo byproducts) via fragmentation patterns.

- Limit of Detection (LOD) : Achieve ≤0.1% impurity levels with optimized gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.